molecular formula C10H20F2N2 B13173898 3-(Azocan-1-yl)-2,2-difluoropropan-1-amine

3-(Azocan-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13173898
M. Wt: 206.28 g/mol
InChI Key: OCNZJIIGIFPHQO-UHFFFAOYSA-N
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Description

3-(Azocan-1-yl)-2,2-difluoropropan-1-amine is a chemical compound that belongs to the class of azocanes, which are nitrogen-containing heterocycles This compound is characterized by the presence of a difluoropropanamine group attached to an azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azocan-1-yl)-2,2-difluoropropan-1-amine typically involves the reaction of azocane with difluoropropanamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azocane, followed by the addition of difluoropropanamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Azocan-1-yl)-2,2-difluoropropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoropropanamine group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azocane derivatives.

Scientific Research Applications

3-(Azocan-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Azocan-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site and preventing the breakdown of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

    3-(Azocan-1-yl)propan-1-amine: Similar structure but lacks the difluoropropanamine group.

    3-(Azocan-1-yl)propanenitrile: Contains a nitrile group instead of the difluoropropanamine group.

    3-(Azocan-1-yl)propanamide: Contains an amide group instead of the difluoropropanamine group.

Uniqueness

3-(Azocan-1-yl)-2,2-difluoropropan-1-amine is unique due to the presence of the difluoropropanamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H20F2N2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(azocan-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C10H20F2N2/c11-10(12,8-13)9-14-6-4-2-1-3-5-7-14/h1-9,13H2

InChI Key

OCNZJIIGIFPHQO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CC(CN)(F)F

Origin of Product

United States

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